molecular formula C16H17BrO3S B3009837 (4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate CAS No. 2415623-46-8

(4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate

Cat. No. B3009837
CAS RN: 2415623-46-8
M. Wt: 369.27
InChI Key: DLIPPIMIVXZRTD-UHFFFAOYSA-N
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Description

(4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is a chemical compound with the molecular formula C16H17BrO2S. It is commonly used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Tetraphenylbismuth 2,4-dimethylbenzenesulfonate, a compound related to (4-Ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate, was synthesized and its structure established using X-ray diffraction analysis. This study highlights the potential of these compounds in synthesis and structural chemistry (Sharutin et al., 2003).

Photodynamic Therapy Application

  • Photodynamic Therapy : A study described the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including those similar to this compound. This compound showed potential as a Type II photosensitizer in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Nonlinear Optical Properties

  • Nonlinear Optical Materials : Research on 1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives with benzenesulfonates, which are structurally related to the compound , revealed their potential as second-order nonlinear optical (NLO) materials. This indicates a promising area of application in optics and photonics (Ogawa et al., 2008).

Enzyme Inhibition Studies

  • Enzyme Inhibition : N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, closely related to this compound, were synthesized and evaluated for their enzyme inhibition potential, suggesting possible biochemical and therapeutic applications (Riaz, 2020).

properties

IUPAC Name

(4-ethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3S/c1-4-13-5-7-14(8-6-13)20-21(18,19)16-10-15(17)11(2)9-12(16)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIPPIMIVXZRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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